2-(3-环己基-2,4-二氧杂-2,3,4,5,6,7-六氢-1H-环戊嘧啶-1-基)-N-(2-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

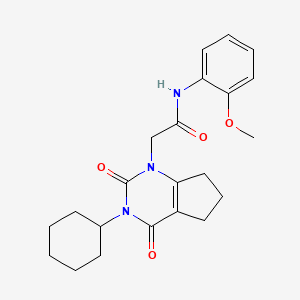

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.

BenchChem offers high-quality 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

Al-Sanea 等人 (2020) 的研究重点是合成某些嘧啶衍生物,以发现新的抗癌剂。他们的研究涉及将不同的芳氧基连接到嘧啶环上,从而产生对多种癌细胞系具有显着癌细胞生长抑制作用的化合物,说明了嘧啶衍生物在肿瘤学中的潜力(Al-Sanea 等人,2020)。

放射性配体成像

Dollé 等人 (2008) 报告了合成一系列 2-苯基吡唑并 [1,5-a] 嘧啶乙酰胺,包括一种设计用于使用正电子发射断层扫描 (PET) 进行体内成像的化合物。这展示了嘧啶衍生物在开发用于成像生物靶点的选择性放射性配体中的应用(Dollé 等人,2008)。

抗菌剂

Hossan 等人 (2012) 合成了一系列具有显着抗菌活性的嘧啶衍生物。他们的工作强调了嘧啶化合物作为潜在抗菌剂的用途,突出了嘧啶支架在解决微生物耐药性方面的化学多功能性和生物学相关性(Hossan 等人,2012)。

抗炎和镇痛活性

另一项研究重点是嘧啶衍生物的合成,以评估其抗炎和镇痛活性。这项研究强调了嘧啶化合物在肿瘤学之外的治疗潜力,扩展到疼痛和炎症的管理(Sondhi 等人,2009)。

作用机制

Target of Action

The primary target of the compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide, also known as F5111-0015, is the regulatory T cells (Tregs) . Tregs are a subset of T cells that play a crucial role in maintaining immune tolerance by suppressing the function of both CD4 and CD8 effector T cells .

Mode of Action

F5111-0015 is an engineered single-chain fusion protein composed of the human interleukin-2 cytokine and an anti-cytokine antibody . This fusion protein, termed F5111 immunocytokine (IC), potently and selectively activates and expands Tregs . The interaction of F5111-0015 with Tregs results in biased activation and expansion of these cells .

Biochemical Pathways

The biochemical pathways affected by F5111-0015 primarily involve the interleukin-2 (IL-2) signaling pathway. IL-2 is a cytokine that coordinates immune cell activities and has been used as a therapeutic agent for various diseases including cancer and autoimmune disorders . F5111-0015, through its interaction with Tregs, modulates the IL-2 signaling pathway to promote the selective and sustained expansion of Tregs .

Pharmacokinetics

The pharmacokinetic properties of F5111-0015 have been engineered to overcome the limitations of traditional IL-2 treatment, such as off-target immune cell activation and short serum half-life . F5111-0015 demonstrates reduced toxicity, improved pharmacokinetics, and enhanced efficacy for treating autoimmune diseases . .

Result of Action

The molecular and cellular effects of F5111-0015’s action involve the potent and selective activation and expansion of Tregs . This results in the suppression of effector T cells, thereby maintaining immune tolerance . In animal models, F5111-0015 has been shown to confer protection in conditions such as colitis and immune checkpoint inhibitor-induced diabetes mellitus .

属性

IUPAC Name |

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-29-19-13-6-5-11-17(19)23-20(26)14-24-18-12-7-10-16(18)21(27)25(22(24)28)15-8-3-2-4-9-15/h5-6,11,13,15H,2-4,7-10,12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOQMUFOLRECNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)

![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)

![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)

![1'-(3-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2715428.png)

![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)